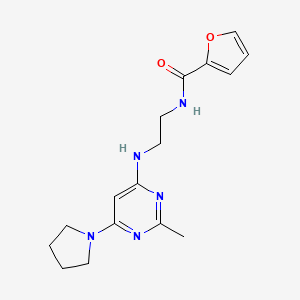

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The compound contains a pyrrolidine ring, a pyrimidine ring, and a furan ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

Amplification of Phleomycin Effects

One study explored the synthesis of unfused heterobicycles, including derivatives with pyrimidin-4-yl and furan-2-yl components, to investigate their potential as amplifiers of phleomycin, an antibiotic that shows activity against Escherichia coli. These compounds' abilities to enhance phleomycin's effectiveness demonstrate a possible application in antibiotic therapy and resistance management (Brown & Cowden, 1982).

Furan Ring Transformations

Another area of research focused on the acid-catalyzed transformations of derivatives containing the furan ring, leading to the development of new heterocyclic systems. Such transformations are critical for synthesizing novel pharmaceutical compounds with potential therapeutic applications (Stroganova, Vasilin, & Krapivin, 2016).

Antiprotozoal Agents

The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan-2-yl components, have shown promising results as antiprotozoal agents. These compounds exhibited strong DNA affinity and significant in vitro and in vivo activities against protozoal infections, highlighting their potential as antiprotozoal medications (Ismail et al., 2004).

Plant Growth Stimulation

Research on derivatives of the pyrimidin-4-yl moiety, including those with furan-2-carboxamide groups, has revealed a pronounced effect on plant growth stimulation. Such compounds could be instrumental in developing new agricultural chemicals that enhance crop yields and manage plant growth (Pivazyan et al., 2019).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases like p70s6kβ

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound need to be investigated further.

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways, leading to different downstream effects

Result of Action

Similar compounds have shown a pronounced plant growth stimulating effect

Biochemical Analysis

Biochemical Properties

Preliminary biological screening of similar compounds has revealed a pronounced plant growth stimulating effect

Cellular Effects

It has been reported to elevate central cGMP levels in the brain and CSF of rodents . This suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound undergoes alkaline hydrolysis to produce carboxylic acid

Temporal Effects in Laboratory Settings

It has been reported to exhibit procognitive activity in several rodent models . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide vary with different dosages in animal models. It has been reported to elevate central cGMP levels in the brain and CSF of rodents

Metabolic Pathways

It is known that the compound is involved in the synthesis of new 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl derivatives .

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-12-19-14(11-15(20-12)21-8-2-3-9-21)17-6-7-18-16(22)13-5-4-10-23-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,18,22)(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZFSRUJAZEEMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)

![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)

![2-[(3,5-Difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2462033.png)

![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2462040.png)

![3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462043.png)